Cas no 1171807-81-0 (2-(3-methoxyphenyl)ethyl(1-methyl-1H-pyrazol-5-yl)methylamine)

1171807-81-0 structure
Nombre del producto:2-(3-methoxyphenyl)ethyl(1-methyl-1H-pyrazol-5-yl)methylamine
Número CAS:1171807-81-0
MF:C14H19N3O
Megavatios:245.320163011551
MDL:MFCD09859212
CID:4683112
PubChem ID:25248276
2-(3-methoxyphenyl)ethyl(1-methyl-1H-pyrazol-5-yl)methylamine Propiedades químicas y físicas
Nombre e identificación
-
- 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine
- 2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]ethanamine
- STK352904
- SBB025977
- IMED1077191337
- [2-(3-methoxyphenyl)ethyl][(1-methylpyrazol-5-yl)methyl]amine
- [2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- 2-(3-methoxyphenyl)ethyl(1-methyl-1H-pyrazol-5-yl)methylamine
-
- MDL: MFCD09859212
- Renchi: 1S/C14H19N3O/c1-17-13(7-9-16-17)11-15-8-6-12-4-3-5-14(10-12)18-2/h3-5,7,9-10,15H,6,8,11H2,1-2H3
- Clave inchi: BPILZOWSNJKECS-UHFFFAOYSA-N
- Sonrisas: O(C)C1=CC=CC(=C1)CCNCC1=CC=NN1C
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 6
- Complejidad: 237
- Superficie del Polo topológico: 39.1
Propiedades experimentales
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 394.8±27.0 °C at 760 mmHg
- Punto de inflamación: 192.6±23.7 °C
- Presión de vapor: 0.0±0.9 mmHg at 25°C
2-(3-methoxyphenyl)ethyl(1-methyl-1H-pyrazol-5-yl)methylamine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-methoxyphenyl)ethyl(1-methyl-1H-pyrazol-5-yl)methylamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM487198-1g |
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine |
1171807-81-0 | 97% | 1g |
$262 | 2022-06-14 | |
Enamine | EN300-231913-1.0g |
[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine |
1171807-81-0 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
Enamine | EN300-231913-2.5g |
[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine |
1171807-81-0 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
Enamine | EN300-231913-5.0g |
[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine |
1171807-81-0 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
A2B Chem LLC | AJ06684-50mg |
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine |
1171807-81-0 | 95% | 50mg |
$304.00 | 2024-04-20 | |
Enamine | EN300-231913-10g |
[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine |
1171807-81-0 | 95% | 10g |
$2024.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371230-1g |
2-(3-Methoxyphenyl)-N-((1-methyl-1h-pyrazol-5-yl)methyl)ethan-1-amine |
1171807-81-0 | 97% | 1g |
¥12690.00 | 2024-08-09 | |
Chemenu | CM487198-5g |
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine |
1171807-81-0 | 97% | 5g |
$779 | 2022-06-14 | |
Enamine | EN300-231913-10.0g |
[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine |
1171807-81-0 | 95% | 10.0g |
$2024.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371230-5g |
2-(3-Methoxyphenyl)-N-((1-methyl-1h-pyrazol-5-yl)methyl)ethan-1-amine |
1171807-81-0 | 97% | 5g |
¥34372.00 | 2024-08-09 |
2-(3-methoxyphenyl)ethyl(1-methyl-1H-pyrazol-5-yl)methylamine Literatura relevante
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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